
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a carboxypropoxy group, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Carboxypropoxy Group: The carboxypropoxy group can be attached through esterification or etherification reactions using appropriate alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.
類似化合物との比較
Similar Compounds
- 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole
- 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-thiadiazole
- 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-triazole
Uniqueness
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is unique due to its specific combination of functional groups and its oxadiazole ring structure
特性
分子式 |
C15H18N2O8S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
4-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]butanoic acid |
InChI |
InChI=1S/C15H18N2O8S/c18-13(19)8-4-9-23-10-5-11-24-14-15(17(20)25-16-14)26(21,22)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,18,19) |
InChIキー |
XBVPJOVLPZXVNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCOCCCC(=O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


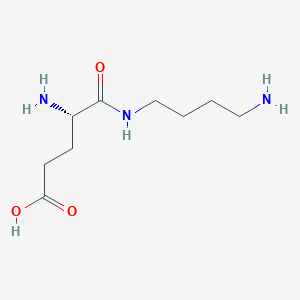
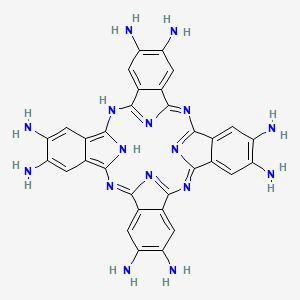
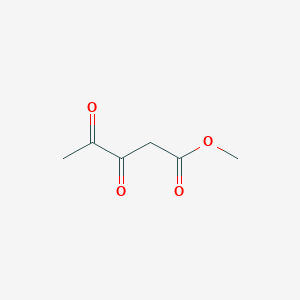
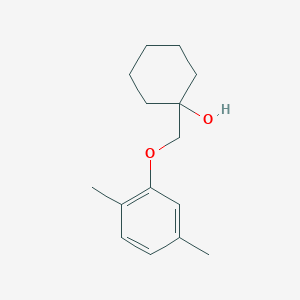
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)
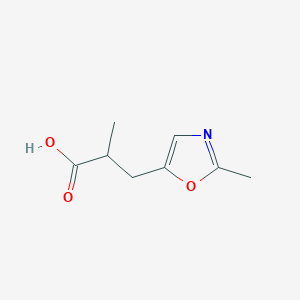
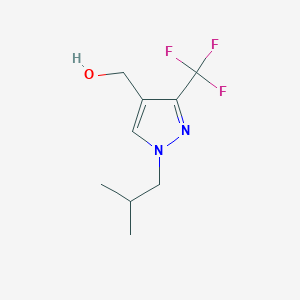
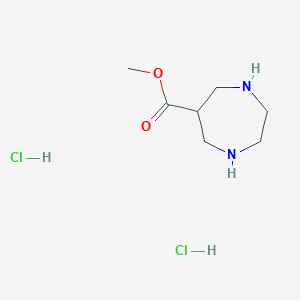
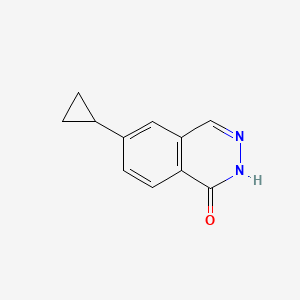
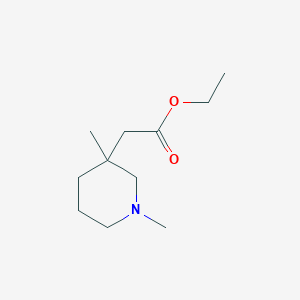
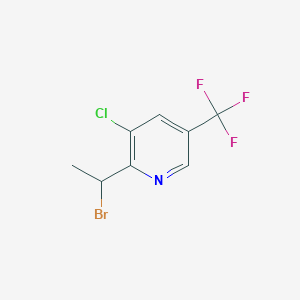
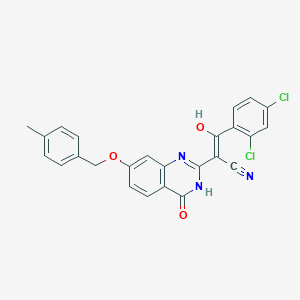
![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)
